molecular formula C15H27N3O3 B12989007 tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate

tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B12989007
M. Wt: 297.39 g/mol
InChI Key: HOXNXDRHAHNLPW-UHFFFAOYSA-N
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Description

tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[55]undecane-1-carboxylate is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two cyclic structures, and a tert-butyl group, which provides steric hindrance and stability

Preparation Methods

The synthesis of tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[55]undecane-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Chemical Reactions Analysis

tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate include:

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 10,10-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C15H27N3O3/c1-13(2,3)21-12(20)18-9-8-16-11(19)15(18)6-7-17-14(4,5)10-15/h17H,6-10H2,1-5H3,(H,16,19)

InChI Key

HOXNXDRHAHNLPW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCN1)C(=O)NCCN2C(=O)OC(C)(C)C)C

Origin of Product

United States

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